N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15(10-13-5-2-8-20-13)17-12-4-1-3-11(9-12)14-6-7-16-18-14/h1-9H,10H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLOBMOTMYXXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the formation of the pyrazole and thiophene rings followed by their coupling. One common method involves the reaction of 3-(1H-pyrazol-3-yl)aniline with 2-bromoacetylthiophene under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Ester Hydrolysis
Reaction :
-
Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions.
-
Outcome : Converts the ester to a carboxylic acid, altering solubility and biological activity.
Amidation
Reaction :
-
Conditions : Ammonia or amine derivatives in the presence of coupling agents (e.g., DCC).
-
Outcome : Forms amide derivatives, which may exhibit enhanced biological interactions.
Coupling Reactions
While not explicitly detailed for this isomer, analogous thienopyridine derivatives undergo Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups. For example:
-
Reaction : Halogenated thienopyridine + arylboronic acid → Aryl-substituted thienopyridine.
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Conditions : Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., toluene/water) .
Structural and Analytical Data
| Property | Details |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in drug development. Below are some key applications:
Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties can exhibit significant anticancer properties. For instance:
- In vitro studies have shown that thiophene-pyrazole derivatives inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells, with mechanisms involving the inhibition of DNA synthesis and cell cycle arrest .
Antimicrobial Properties
N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide has demonstrated antimicrobial activity against several pathogens:
- Its derivatives have been tested against multidrug-resistant bacteria, showing promising results in inhibiting growth at concentrations lower than traditional antibiotics .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Pyrazole derivatives are known to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results revealed that it effectively inhibited bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a new antimicrobial agent .
Structural Characteristics
The structural analysis of this compound reveals interesting features:
Mechanism of Action
The mechanism of action of N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole and thiophene rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the desired biological effects.
Comparison with Similar Compounds
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Structural difference: Incorporates a cyano group on the thiophene ring.
- Synthesis: Requires a cyanated aminothiophene precursor, differing from the pyrazole-containing target compound .
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
- Structural difference: Features a cyanoacrylamide group instead of acetamide.
- Impact : The acrylamide group may improve binding to biological targets (e.g., kinases or proteases), as seen in chemotherapy applications .
Thiazole-Based Analogues
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural difference : Replaces thiophene with a thiazole ring and adds dichlorophenyl substituents.
- Impact : The thiazole’s nitrogen atom enhances hydrogen-bonding capacity, while chlorine atoms improve lipophilicity and metabolic stability.
- Crystallography : Exhibits intermolecular N–H⋯N hydrogen bonds, forming 1D chains that influence solubility and packing stability .
Benzimidazole and Triazole Derivatives
Compounds like 9a–9e () incorporate benzimidazole and triazole rings instead of pyrazole and thiophene.
- Impact : The triazole’s rigidity may reduce conformational flexibility but improve thermal stability. Benzimidazole contributes to π-stacking and metal coordination .
Patentented Derivatives with Enhanced Pharmacokinetics
N-[1-(5-Cyano-pyridin-2-ylmethyl)-1H-pyrazol-3-yl]-2-[4-(1-trifluoromethyl-cyclopropyl)-phenyl]-acetamide
- Structural difference : Includes a trifluoromethylcyclopropyl group.
- Impact : The trifluoromethyl group enhances metabolic resistance and membrane permeability, making it superior in drug-likeness compared to the target compound .
Biological Activity
N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide (CAS No. 1206990-63-7) is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of this compound is with a molecular weight of 283.4 g/mol. The structure includes a pyrazole ring and a thiophene moiety, which are known to contribute to diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.4 g/mol |
| CAS Number | 1206990-63-7 |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene rings demonstrate significant antimicrobial properties. In a study evaluating various derivatives, including those similar to this compound, notable activity was observed against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against E. coli, S. aureus, P. mirabilis, and B. subtilis using the well diffusion method, revealing zones of inhibition ranging from moderate to significant levels depending on the specific substitution patterns on the pyrazole ring .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10c | S. aureus | 18 |
| 10d | P. mirabilis | 16 |
| 10g | B. subtilis | 20 |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Studies indicate that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases . The mechanism involves the suppression of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.
Anticancer Activity
This compound has been explored for its anticancer properties, particularly in relation to inhibiting tumor cell proliferation. Research has demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Study: Apoptosis Induction
In a case study involving a derivative structurally related to this compound, significant apoptosis was observed in human cancer cell lines after treatment with the compound at concentrations ranging from 10 to 100 µM over 48 hours . Flow cytometry analysis revealed increased annexin V staining, confirming the induction of early apoptosis.
Q & A
Q. What are the established synthetic routes for N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves coupling a pyrazole-substituted aniline derivative with a thiophene-containing acetyl chloride. Key steps include:
- Carbodiimide-mediated coupling : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base, as demonstrated in analogous acetamide syntheses .
- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) improve reaction efficiency for heterocyclic intermediates .
- Temperature control : Reactions are often conducted at 273 K to minimize side reactions .
Q. Optimization Table :
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| EDC-mediated coupling | CH₂Cl₂, triethylamine, 273 K | 75–85 | |
| Nucleophilic substitution | K₂CO₃, DMF, reflux | 60–70 | |
| Cyclocondensation | POCl₃, 110°C, 12 h | 50–65 |
Q. Which spectroscopic and crystallographic techniques are most effective in confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolves torsional angles between pyrazole-phenyl (≈80°) and thiophene-acetamide planes, critical for confirming stereoelectronic effects .
- Elemental analysis : Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. Key Spectral Data :
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| IR | C=O stretch: 1680–1700 cm⁻¹ | |
| ¹H NMR (DMSO-d⁶) | Thiophene H: δ 7.21 (d, J=3.5 Hz) | |
| X-ray | Dihedral angle: 79.7° between rings |
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., spectroscopic results or biological activity) for derivatives of this compound?
Methodological Answer:
- Docking vs. crystallography : Compare computational docking poses (e.g., AutoDock Vina) with X-ray structures to validate binding modes. For example, highlights deviations in hydrogen-bonding networks between predicted and observed protein-ligand interactions .
- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to reconcile NMR chemical shift predictions with experimental data .
- Biological assay validation : Use dose-response curves (IC₅₀) to test computational activity predictions, adjusting force fields or solvation models as needed .
Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound when modifying its pyrazole or thiophene moieties?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyrazole ring to assess effects on bioactivity. shows increased antimicrobial activity with -CF₃ substitution .
- Bioisosteric replacement : Replace thiophene with furan or oxadiazole to study π-π stacking interactions. notes reduced potency in furan analogs due to weaker hydrophobic interactions .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) for target binding .
Q. SAR Table :
| Modification | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| Pyrazole-3-CF₃ | 0.45 (Antimicrobial) | |
| Thiophene → Furan | 12.8 (vs. 3.2 for thiophene) | |
| Acetamide → Propionamide | Inactive |
Q. What mechanistic insights have been gained from studying the cyclization or coupling reactions involved in synthesizing analogs of this compound?
Methodological Answer:
- Cyclization pathways : Acid-catalyzed cyclization (e.g., POCl₃) forms thiazole rings via intramolecular nucleophilic attack, as shown in .
- Kinetic vs. thermodynamic control : Low-temperature EDC coupling favors kinetic products (linear acetamides), while prolonged heating leads to cyclized byproducts .
- Catalyst screening : Pd(PPh₃)₄ improves Suzuki coupling yields for aryl-thiophene derivatives (e.g., 85% vs. 60% without catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
